(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxy-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using reagents like ammonia or an amine in the presence of a reducing agent.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1R)-enantiomer. This can be done using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to the alcohol.
Continuous Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the alcohol group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: NaOH, KOtBu, and other nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure products.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutics: The compound can be explored for its therapeutic properties in treating various diseases.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound may have applications in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-amino-1-(2-methoxy-5-methylphenyl)ethanol: A racemic mixture of both enantiomers.
2-amino-1-(2-methoxyphenyl)ethanol: A similar compound lacking the methyl group on the phenyl ring.
Uniqueness
Chirality: The (1R)-enantiomer exhibits unique chiral properties that can lead to different biological activities compared to its (1S)-enantiomer.
Functional Groups: The presence of the methoxy and methyl groups on the phenyl ring imparts distinct chemical reactivity and biological interactions.
This comprehensive overview highlights the significance of (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol in various fields, emphasizing its synthetic methods, chemical reactivity, applications, and unique properties
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
PVJJWHPKKFAAEF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](CN)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CN)O |
Origin of Product |
United States |
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